4-[(4-benzyl-1-piperidinyl)methyl]phenol
Description
4-[(4-Benzyl-1-piperidinyl)methyl]phenol (IUPAC: 4-[3-(4-Benzyl-1-piperidinyl)-1-hydroxy-2-methylpropyl]phenol) is a synthetic organic compound with the molecular formula C₂₂H₂₉NO₂ and a molecular weight of 339.48 g/mol . Its structure features a phenol group linked via a methylene bridge to a 4-benzylpiperidine moiety (a six-membered piperidine ring substituted with a benzyl group at the 4-position).
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19-8-6-18(7-9-19)15-20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,17,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJDRKUOLXUTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular properties, and reported biological activities of 4-[(4-benzyl-1-piperidinyl)methyl]phenol and its analogs:
Key Insights from Comparisons
Substituent-Driven Bioactivity
- Tyrosinase Inhibition: The bis-thiazolylamino methyl substituent in 4-[Bis(thiazol-2-ylamino)methyl]phenol () enhances tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) . This highlights the role of thiazole rings in enzyme interaction, likely via metal coordination or π-π stacking. In contrast, the target compound’s benzyl-piperidine group may prioritize receptor binding over enzyme inhibition.
Piperidine vs. Piperazine : Compound A () incorporates a piperazine ring linked to a 4-hydroxyphenyl group, achieving potent AbTYR inhibition (IC₅₀ = 3.8 µM) . Piperazine’s flexibility and basic nitrogen atoms may improve solubility and target engagement compared to the rigid piperidine core in the target compound .
Core Scaffold Variations
- Coumarin vs. Phenol: The coumarin derivative () replaces the phenol group with a chromen-2-one core, a structure associated with anticoagulant or fluorescent properties.
- Benzotriazole Integration: The benzotriazole-containing analog () introduces a 1H-benzotriazole group, known for metabolic stability and DNA interaction. This could position the compound for anticancer or diagnostic uses, diverging from the phenol-driven redox or receptor-binding roles .
Pharmacokinetic Considerations
Fluorinated Derivatives : Compounds like 4-(4-Fluorobenzoyl)piperidine hydrochloride () leverage electron-withdrawing fluorine to enhance metabolic stability and blood-brain barrier penetration. The target compound’s benzyl group, while lipophilic, lacks such tuning .
- Nitro and Methoxy Groups: 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol () features a nitro group, increasing acidity (pKa ~7–8) and reactivity. This contrasts with the target’s phenol (pKa ~10), suggesting divergent solubility and target selectivity .
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